molecular formula C14H21NO4S B1434145 [4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol CAS No. 1523618-34-9

[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol

Cat. No. B1434145
CAS RN: 1523618-34-9
M. Wt: 299.39 g/mol
InChI Key: SSPZMXLYVPOWNY-UHFFFAOYSA-N
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Description

“[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol” is a chemical compound with the molecular formula C14H21NO4S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is CC1=CC=C(S(=O)(N2CCC(CO)(CC2)CO)=O)C=C1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 299.39 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The compound is synthesized by the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, using methylene dichloromethane as a solvent and triethylamine as the base (Girish et al., 2008).
  • Crystal Structure : X-ray crystallography reveals that the compound crystallizes in the monoclinic crystal class. The piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is comparable to classic tetrahedral values (Girish et al., 2008).

Potential as a Molecular Switch

  • Excited State Dynamics : Studies on a similar compound, 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, indicate its potential as a molecular switch based on intramolecular proton transfer. This process is influenced by the solvent, suggesting applications in designing photoresponsive materials (Manolova et al., 2017).

Antimicrobial Applications

  • Antimicrobial Activity : Derivatives of piperidin-4-yl methanone, which is structurally related to the compound of interest, have been evaluated for antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial activity, indicating potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Enzyme Inhibition and Pharmaceutical Applications

  • Enzyme Inhibition : Compounds like 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, which share structural similarities, have been studied for their inhibitory activities against tumor necrosis factor-α converting enzyme and matrix metalloproteinase. This suggests potential pharmaceutical applications, particularly in inflammation and cancer therapies (Venkatesan et al., 2004).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-12-2-4-13(5-3-12)20(18,19)15-8-6-14(10-16,11-17)7-9-15/h2-5,16-17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPZMXLYVPOWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215424
Record name 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol

CAS RN

1523618-34-9
Record name 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)sulfonyl]-4,4-piperidinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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